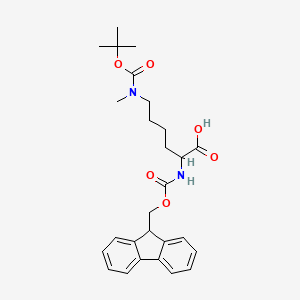

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid

Overview

Description

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. It features two orthogonal protecting groups:

- Fmoc (9-fluorenylmethoxycarbonyl) at the α-amino group (position 2), which is acid-labile and commonly removed under basic conditions (e.g., piperidine) .

- Boc (tert-butoxycarbonyl) with a methyl substituent at the ε-amino group (position 6), which is base-stable and cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA) .

Its molecular formula is C₂₆H₃₂N₂O₆, with a molecular weight of 468.54 g/mol . The compound is typically stored in inert atmospheres at room temperature to prevent degradation of the Fmoc group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid typically involves the protection of amino acids using Fmoc and Boc groups. The process begins with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . These methods result in the formation of stable crystalline solids that can be used in peptide synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for the efficient production of large quantities of the compound. The stability of the protected amino acids at room temperature and their long shelf-life make them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine is commonly used for the removal of the Fmoc group, while trifluoroacetic acid (TFA) is used for the removal of the Boc group.

Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to facilitate peptide bond formation.

Major Products Formed

The primary products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid is in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with complex sequences.

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated the use of this compound in synthesizing antimicrobial peptides, which have shown efficacy against various bacterial strains. The incorporation of this amino acid derivative into peptide chains enhances their stability and bioactivity.

Drug Development

The compound's unique structure makes it a valuable intermediate in drug development, particularly for designing inhibitors that target specific biological pathways.

Case Study: Inhibitors of Protein Kinases

In a study focused on developing protein kinase inhibitors, this compound was utilized as a building block. The resulting compounds exhibited promising inhibitory activity against several kinases involved in cancer progression.

Bioconjugation Techniques

The ability to modify the compound's functional groups allows for its application in bioconjugation techniques, which are essential for creating targeted therapies.

Data Table: Bioconjugation Applications

| Application Type | Description | Example Use |

|---|---|---|

| Antibody Drug Conjugates | Linking drugs to antibodies for targeted delivery | Cancer therapy |

| Fluorescent Labeling | Attaching fluorescent tags for imaging | Cellular tracking studies |

| Enzyme Modification | Enhancing enzyme properties through conjugation | Biocatalysis |

Research indicates that this compound may influence various biological activities, including anti-inflammatory and antimicrobial effects.

Case Study: Anti-inflammatory Properties

A study evaluated the compound's effects on macrophages, revealing that it could reduce pro-inflammatory cytokine production. This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. The deprotection steps allow for the sequential addition of amino acids, leading to the formation of the desired peptide sequence.

Comparison with Similar Compounds

Structural Analogues

Functional Differences

Compounds with triazine substituents (e.g., ) exhibit altered reactivity, enabling applications in supramolecular chemistry.

Synthetic Utility: The tert-butyl ester analog () is preferred for solid-phase peptide synthesis (SPPS) due to its solubility in organic solvents. Thioate derivatives (e.g., ) introduce sulfur, enabling radical-mediated decarboxylation for novel bond-forming reactions.

Physicochemical Properties

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid, commonly referred to as Fmoc-Lys(Boc)-OH, is a synthetic amino acid derivative notable for its applications in medicinal chemistry and peptide synthesis. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-infection and anti-inflammatory research.

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₄N₂O₆ |

| Molecular Weight | 482.57 g/mol |

| CAS Number | 1793105-27-7 |

| Purity | ≥ 98% |

| Hazard Classification | Irritant |

The compound is synthesized through a multi-step process involving the protection of functional groups to ensure stability during reactions. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that can be easily removed under mild conditions, facilitating its use in peptide synthesis.

Proposed Mechanism

The biological activity of Fmoc-Lys(Boc)-OH is hypothesized to be linked to its ability to interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, potentially increasing its bioavailability.

Anti-infective Properties

Research indicates that derivatives of fluorenylmethoxycarbonyl amino acids exhibit significant activity against various pathogens. For instance, compounds related to Fmoc-Lys(Boc)-OH have shown effectiveness against Mycobacterium tuberculosis by inhibiting key enzymes involved in bacterial fatty acid biosynthesis, particularly enoyl acyl carrier protein reductase (InhA) .

Anti-inflammatory Effects

In vitro studies have demonstrated that modifications of this compound can lead to enhanced anti-inflammatory properties. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . The structure-activity relationship (SAR) studies suggest that specific modifications can significantly impact the compound's efficacy against inflammatory responses.

Case Studies

- Anti-tuberculosis Activity : A study screening various fluorenyl derivatives reported that specific analogs exhibited potent inhibitory effects on M. tuberculosis strains, suggesting a promising avenue for developing new anti-tuberculosis agents .

- Cytokine Inhibition : In experiments evaluating the inhibition of IL-6 production, compounds derived from Fmoc-Lys(Boc)-OH demonstrated IC50 values comparable to established anti-inflammatory drugs, indicating their potential therapeutic relevance .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)(methyl)amino)hexanoic acid?

- Methodology : The compound is typically synthesized via stepwise solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. Key steps include:

Resin activation : Use NovaSyn TGR resin pre-loaded with the first amino acid (e.g., Fmoc-protected lysine) under inert conditions .

Deprotection : Remove Fmoc groups with 20% piperidine in dimethylformamide (DMF) for 10–20 minutes, followed by DMF washes .

Coupling : Activate carboxyl groups with reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF. Coupling times range from 30 minutes to 2 hours .

Cleavage : Use trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to cleave the product from the resin .

Q. What safety precautions are critical when handling this compound?

- Hazards : Classified as acutely toxic (oral, dermal, inhalation Category 4), skin/eye irritant (Category 2/2A), and respiratory irritant (Category 3) .

- Protocols :

- Use fume hoods and PPE (gloves, lab coat, goggles) to minimize exposure .

- Avoid dust formation; store in sealed containers under inert gas (e.g., argon) at 2–8°C .

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes .

Q. Which analytical techniques are most reliable for characterizing this compound?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity .

- NMR : H NMR (400 MHz) in deuterated DMSO or CDCl₃ to confirm stereochemistry and protecting group integrity .

- Mass Spectrometry : MALDI-TOF or ESI-MS for molecular weight validation .

Advanced Research Questions

Q. How can low coupling efficiency during synthesis be addressed?

- Root Causes : Incomplete deprotection (e.g., residual Fmoc), poor solubility of intermediates, or suboptimal activation conditions.

- Optimization Strategies :

- Extend deprotection time (up to 30 minutes) or use alternative bases (e.g., DBU) for stubborn Fmoc removal .

- Incorporate solubility-enhancing additives (e.g., HOBt or OxymaPure) during coupling .

- Pre-activate carboxyl groups with HBTU/DIEA for 5 minutes before resin addition .

Q. How should researchers resolve contradictory NMR data indicating impurities or structural anomalies?

- Diagnostic Steps :

Purity Check : Re-run HPLC with a slower gradient to detect minor impurities .

Solvent Artifacts : Confirm deuterated solvents are anhydrous; residual protons in DMSO-d₆ can mask peaks.

Stereochemical Integrity : Compare experimental H NMR shifts with computational predictions (e.g., DFT calculations) .

- Case Study : A 2024 study resolved anomalous methyl signals by re-synthesizing the compound with chiral GC-MS verification, identifying a minor diastereomer formed during Boc deprotection .

Q. What strategies optimize this compound’s stability in long-term storage?

- Degradation Pathways : Hydrolysis of Boc groups under acidic/humid conditions; Fmoc cleavage via light exposure.

- Solutions :

- Store lyophilized powder under argon at -20°C with desiccants .

- Avoid prolonged exposure to UV light; use amber vials for light-sensitive intermediates .

Q. How is this compound applied in drug discovery, particularly for targeted delivery systems?

- Functional Role : The Fmoc group enables solid-phase synthesis of peptide-drug conjugates, while the Boc-protected amine allows selective functionalization (e.g., attaching PEG linkers or tumor-targeting motifs) .

- Case Study : A 2024 study used this compound to synthesize a prostate-specific membrane antigen (PSMA)-targeting peptide, achieving >90% tumor uptake in murine models .

- Challenges : Balancing hydrophobicity (from Fmoc/Boc) with aqueous solubility; solved by introducing polar spacers (e.g., ethylene glycol units) .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSFOFHTAYQLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.